Enhanced c-Src Kinase Inhibition Affinity Distinguishes This Compound from EGFR-Selective Quinazolines
The target compound demonstrates substantial inhibitory affinity for the c-Src tyrosine kinase, with an IC50 of 150 nM against the c-Src variant [251-533, T338C] [1]. This activity is directly contrasted with the well-known quinazoline analog AG-1478 (N-(3-chlorophenyl)-6,7-dimethoxy-4-quinazolinamine), a potent and selective inhibitor of EGFR (IC50 of 3 nM) that exhibits almost no activity against other kinases including Src-family kinases . This stark difference in target engagement highlights the functional selectivity conferred by the 1,3-benzodioxol-5-ylmethyl group.
| Evidence Dimension | Kinase inhibitory activity against c-Src and selectivity against EGFR |
|---|---|
| Target Compound Data | c-Src (T338C variant) IC50 = 150 nM |
| Comparator Or Baseline | AG-1478: EGFR IC50 = 3 nM; Src-family kinase activity negligible |
| Quantified Difference | Target compound shows a 1:1 target-to-IC50 ratio for Src, whereas AG-1478 is overwhelmingly selective for EGFR over Src (approx. >33,000-fold selectivity for EGFR based on reported IC50). |
| Conditions | In vitro kinase assay for c-Src in 50 mM Tris (pH 8.0), 10 mM MgCl2, 1 mg/mL BSA; cell-free assay for AG-1478. |
Why This Matters
This difference in kinase selectivity is critical for researchers studying Src-dependent cancer invasion and metastasis; using an EGFR-specific inhibitor would not address this pathway.
- [1] BindingDB. (n.d.). BDBM50403061 CHEMBL2216823::US9353116, 9. Affinity Data: IC50: 150nM. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403061&tag=rep&fil=entry&entryid=8151&submit=summary View Source
